Lexithromycin

Vue d'ensemble

Description

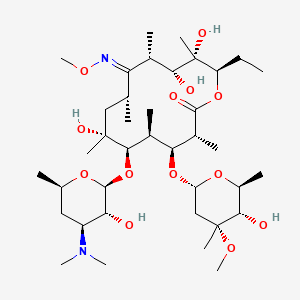

Lexithromycin, also known as erythromycin A 9-methoxime, is a semi-synthetic derivative of erythromycin. It belongs to the macrolide class of antibiotics and exhibits significant antibacterial activity. This compound is known for its improved absorption in vivo due to increased hydrophobicity and pH stability compared to erythromycin .

Méthodes De Préparation

Lexithromycin is synthesized through the modification of erythromycin A. The primary synthetic route involves the reaction of the 9-keto moiety of erythromycin A with methyl oxime, resulting in the formation of erythromycin A 9-methoxime . This structural modification enhances the compound’s stability and absorption properties.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at controlled temperatures to ensure optimal yield and purity.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Lexithromycin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride to modify specific functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Various oxidized derivatives with altered antibacterial properties.

Reduction Products: Reduced forms with modified functional groups.

Substitution Products: Substituted derivatives with potential changes in activity and stability.

Applications De Recherche Scientifique

Lexithromycin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying macrolide antibiotics and their derivatives.

Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Explored for its potential in treating bacterial infections, particularly those resistant to other antibiotics.

Industry: Utilized in the development of new antibacterial agents and formulations

Mécanisme D'action

Lexithromycin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria. This binding inhibits protein synthesis by blocking the transpeptidation and translocation steps, ultimately preventing bacterial growth and replication . The molecular targets include the 23S rRNA of the bacterial ribosome, which is crucial for protein synthesis.

Comparaison Avec Des Composés Similaires

Azithromycin: Known for its long half-life and high tissue penetration.

Clarithromycin: Noted for its activity against a wide range of bacterial infections and its metabolite, 14-OH clarithromycin, which works synergistically with the parent compound

Lexithromycin’s unique properties make it a valuable compound in the ongoing fight against bacterial infections, particularly those resistant to other antibiotics.

Activité Biologique

Lexithromycin is a semi-synthetic macrolide antibiotic that has garnered attention for its biological activity against various bacterial pathogens. This article delves into the mechanisms of action, efficacy, and clinical applications of this compound, supported by data tables and case studies from diverse research sources.

This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, obstructing the translocation of peptidyl-tRNA and thereby halting protein production. This mechanism is similar to that of other macrolides, such as erythromycin and azithromycin, which also target ribosomal subunits to exert their antibacterial effects .

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria. Its effectiveness includes:

- Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus

- Atypical pathogens : Mycoplasma pneumoniae, Chlamydia pneumoniae

- Intracellular pathogens : Legionella species, Rickettsia species

The Minimum Inhibitory Concentrations (MICs) for various pathogens are summarized in Table 1.

| Pathogen | MIC (mg/L) |

|---|---|

| Streptococcus pneumoniae | 0.125 - 0.5 |

| Staphylococcus aureus | 0.25 - 1.0 |

| Mycoplasma pneumoniae | 0.5 - 2.0 |

| Chlamydia pneumoniae | 0.25 - 1.0 |

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of this compound in treating respiratory tract infections (RTIs). A meta-analysis involving over 4,000 patients demonstrated high clinical cure rates ranging from 84% to 100% for various RTIs when treated with this compound at doses of 150 mg twice daily or 300 mg once daily .

Case Study Insights

- Acute Sinusitis : In a randomized trial comparing this compound with amoxicillin-clavulanate, this compound showed a satisfactory response rate of 93.1% , significantly higher than the comparator's rate .

- Chronic Bronchitis : A study indicated that patients receiving this compound experienced a reduction in symptoms with an efficacy rate of 92.3% , highlighting its role in managing chronic respiratory conditions .

- Community-Acquired Pneumonia (CAP) : In an open-label study, this compound achieved a clinical cure rate of 100% , showcasing its effectiveness against CAP caused by susceptible organisms .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed with high bioavailability.

- Distribution : Concentrates in tissues such as lungs and macrophages.

- Half-life : Extended half-life allows for once-daily dosing.

These properties contribute to its effectiveness in treating infections while minimizing dosing frequency, which enhances patient compliance.

Safety Profile

The safety profile of this compound is generally favorable, with adverse effects reported at lower rates compared to other macrolides like clarithromycin. Common side effects include gastrointestinal disturbances but are typically mild and transient .

Propriétés

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZGUSZNXKOMCQ-SQYJNGITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53066-26-5 | |

| Record name | Lexithromycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEXITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QKO29734U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.